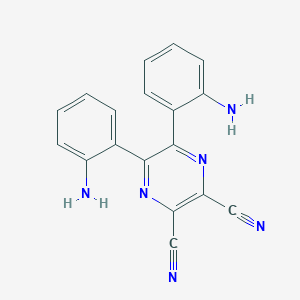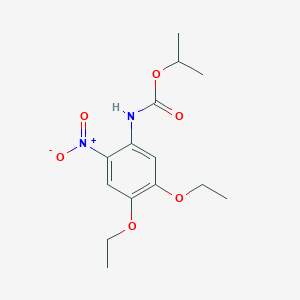![molecular formula C21H32N2S B12551546 Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- CAS No. 832098-98-3](/img/structure/B12551546.png)
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- is an organosulfur compound with a unique structure that includes a bicyclo[2.2.2]octane moiety. This compound is part of the broader class of thioureas, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- typically involves the reaction of 4-(4-hexylbicyclo[2.2.2]oct-1-yl)aniline with thiophosgene or a similar thiocarbonyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of hydrogen sulfide and calcium cyanamide in the presence of carbon dioxide. This method is efficient and scalable, making it suitable for large-scale production. The reaction can be represented as follows: [ \text{CaCN}_2 + 3 \text{H}_2\text{S} \rightarrow \text{Ca(SH)}_2 + (\text{NH}_2)_2\text{CS} ] [ 2 \text{CaCN}_2 + \text{Ca(SH)}_2 + 6 \text{H}_2\text{O} \rightarrow 2 (\text{NH}_2)_2\text{CS} + 3 \text{Ca(OH)}_2 ]
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is a common reducing agent.
Reduction: Reduction of thiourea derivatives can lead to the formation of corresponding amines.
Substitution: Thiourea can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include thiourea dioxide, amines, and various substituted thiourea derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes, elastomers, and as a reducing agent in textile processing
Wirkmechanismus
The mechanism of action of thiourea derivatives often involves the inhibition of specific enzymes or interaction with biological macromolecules. For instance, thiourea derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. This inhibition can lead to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Selenourea: Contains selenium instead of sulfur.
Isothiourea: A tautomeric form of thiourea with different chemical properties.
Uniqueness
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- is unique due to its bicyclo[2.2.2]octane moiety, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions .
Eigenschaften
CAS-Nummer |
832098-98-3 |
|---|---|
Molekularformel |
C21H32N2S |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
[4-(4-hexyl-1-bicyclo[2.2.2]octanyl)phenyl]thiourea |
InChI |
InChI=1S/C21H32N2S/c1-2-3-4-5-10-20-11-14-21(15-12-20,16-13-20)17-6-8-18(9-7-17)23-19(22)24/h6-9H,2-5,10-16H2,1H3,(H3,22,23,24) |
InChI-Schlüssel |
WDYVKHFNNWBDLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)



![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)

![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)

